molecular formula C12H16N2O2 B1363459 1-(4-Methoxybenzoyl)-piperazine CAS No. 94747-49-6

1-(4-Methoxybenzoyl)-piperazine

Cat. No. B1363459
CAS RN: 94747-49-6
M. Wt: 220.27 g/mol
InChI Key: AWNXKUKDGIDDBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-methoxybenzyl esters in organic synthesis . The PMB ester, a protecting group, can be introduced in high yield under a number of mild reaction conditions . Power ultrasound has also been used to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .

Scientific Research Applications

Synthesis of Anti-Cancer Agents

“1-(4-Methoxybenzoyl)-piperazine” is utilized in the synthesis of various stilbene and dihydrostilbene derivatives. These compounds have shown potential as anti-cancer agents, indicating that this chemical plays a crucial role in the development of new therapeutic drugs aimed at treating cancer .

HIV-1 Activity Research

This compound is also involved in the synthesis of coumarin dimers. These dimers are studied for their potential activity against HIV-1, making “1-(4-Methoxybenzoyl)-piperazine” significant in the research for HIV treatment .

Recovery of Noble Metal Ions

In the field of solvent extraction and polymer membrane separation, “1-(4-Methoxybenzoyl)-piperazine” derivatives are used for the recovery of noble metal ions such as Au (III), Ag (I), Pd (II), and Pt (II) from aqueous solutions. This application is particularly relevant in the recycling of electronic waste and the treatment of industrial wastewater .

Development of Polymer Membranes

The efficiency of “1-(4-Methoxybenzoyl)-piperazine” derivatives as carriers in polymer membranes has been explored. These studies focus on the sorption and desorption processes, which are essential for the development of advanced materials in separation technology .

Spectrophotometry in Complexation Studies

“1-(4-Methoxybenzoyl)-piperazine” is used in spectrophotometry to determine the stability constants of complexes formed with various metal ions. This application is crucial for understanding the behavior of metal complexes in various environments .

Future Directions

Future studies on PMB esters, which may be related to “1-(4-Methoxybenzoyl)-piperazine”, will likely include the development of more environmentally friendly and inexpensive methods for their introduction and deprotection .

properties

IUPAC Name

(4-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXKUKDGIDDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371553
Record name 1-(4-Methoxybenzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)-piperazine

CAS RN

94747-49-6
Record name 1-(4-Methoxybenzoyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94747-49-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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